

An In-depth Technical Guide to N'-(2-aminoethyl)propane-1,3-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Aminoethyl)-1,3-propanediamine

Cat. No.: B145443

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N'-(2-aminoethyl)propane-1,3-diamine, a versatile polyamine with significant applications in coordination chemistry and materials science. This document details its chemical properties, synthesis, and key applications, with a focus on its role as a tridentate ligand.

IUPAC Name: N'-(2-aminoethyl)propane-1,3-diamine

Chemical and Physical Properties

The physical and chemical properties of N'-(2-aminoethyl)propane-1,3-diamine are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physical Properties

Property	Value	Source(s)
Molecular Formula	C5H15N3	PubChem
Molecular Weight	117.19 g/mol	PubChem
Appearance	Colorless liquid	Fisher Scientific
Boiling Point	222 °C (432 °F; 495 K)	PubChem
Melting Point	-15 °C (5 °F; 258 K)	PubChem
Density	0.928 g/cm³	PubChem
Refractive Index	1.483	PubChem
Flash Point	97 °C (207 °F; 370 K)	Sigma-Aldrich

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	13531-52-7	PubChem
InChI	InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2	PubChem
InChIKey	DTSDBGVDESRKKD-UHFFFAOYSA-N	PubChem
SMILES	NCCCCCN	PubChem

Experimental Protocols

Representative Synthesis of N'-(2-aminoethyl)propane-1,3-diamine

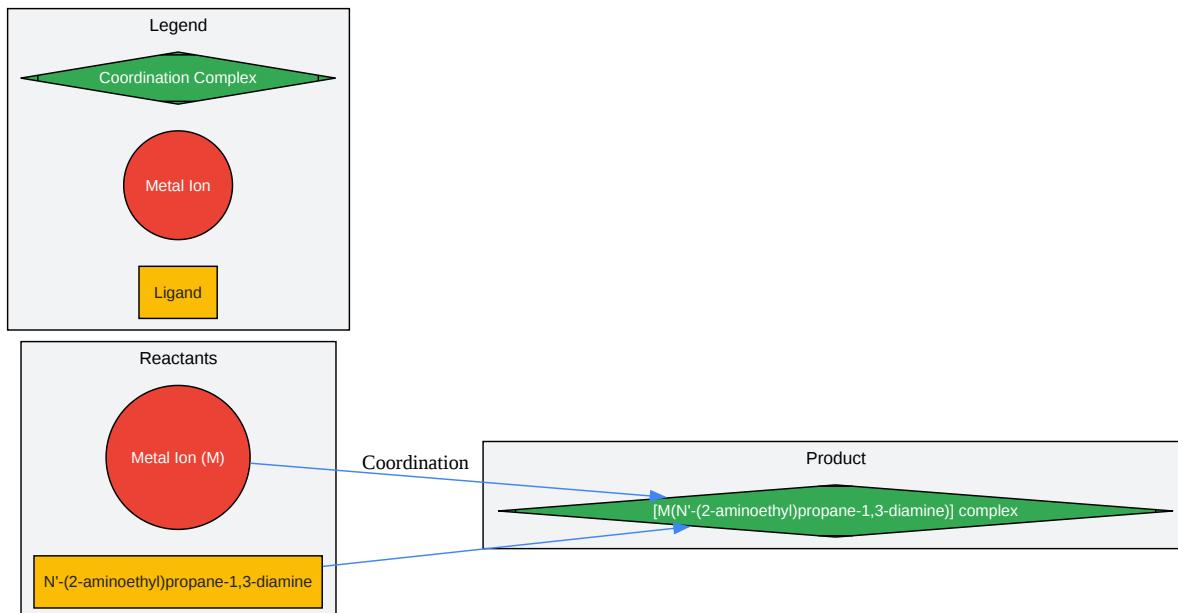
This protocol describes a representative two-step industrial synthesis method adapted from patent literature, involving the cyanoethylation of ethylenediamine followed by catalytic hydrogenation.

Step 1: Synthesis of N,N'-bis(2-cyanoethyl)ethylenediamine

- In a well-ventilated fume hood, a flask equipped with a magnetic stirrer, dropping funnel, and a thermometer is charged with ethylenediamine.
- The flask is cooled in an ice bath to maintain a temperature of 10-15 °C.
- Acrylonitrile is added dropwise from the dropping funnel to the cooled ethylenediamine with continuous stirring. The molar ratio of acrylonitrile to ethylenediamine should be carefully controlled to favor the desired product.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure the completion of the reaction.
- The resulting crude N,N'-bis(2-cyanoethyl)ethylenediamine is then purified by vacuum distillation.

Step 2: Catalytic Hydrogenation to N'-(2-aminoethyl)propane-1,3-diamine

- The purified N,N'-bis(2-cyanoethyl)ethylenediamine from Step 1 is dissolved in a suitable solvent, such as ethanol or methanol, in a high-pressure autoclave.
- A catalytic amount of a hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, is added to the solution.
- The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to a pressure of 50-100 atm.
- The reaction mixture is heated to a temperature of 100-150 °C with vigorous stirring.
- The progress of the hydrogenation is monitored by measuring the hydrogen uptake. The reaction is considered complete when the hydrogen consumption ceases.
- After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration.
- The solvent is removed under reduced pressure, and the resulting crude N'-(2-aminoethyl)propane-1,3-diamine is purified by vacuum distillation to yield the final product.


Synthesis of a Zinc(II) Coordination Complex

This protocol details the synthesis of a zinc(II) complex using N'-(2-aminoethyl)propane-1,3-diamine as a tridentate ligand.

- Preparation of the Ligand Solution: N'-(2-aminoethyl)propane-1,3-diamine (0.234 g, 2 mmol) is dissolved in 10 mL of ethanol in a clean beaker.
- Preparation of the Metal Salt Solution: Zinc(II) nitrate hexahydrate (0.297 g, 1 mmol) is dissolved in 10 mL of ethanol in a separate beaker.
- Complexation Reaction: The ethanolic solution of zinc(II) nitrate is slowly added to the ligand solution with constant stirring at room temperature.
- Crystallization: The resulting mixture is stirred for 30 minutes, after which it is left undisturbed to allow for the slow evaporation of the solvent at room temperature.
- Isolation and Characterization: Colorless crystals of the zinc(II) complex will form over a period of several days. The crystals are then isolated by filtration, washed with a small amount of cold ethanol, and dried in a desiccator. The structure and properties of the complex can be further characterized by techniques such as X-ray crystallography, FT-IR spectroscopy, and elemental analysis.

Visualization of a Key Application: Tridentate Coordination

N'-(2-aminoethyl)propane-1,3-diamine is widely utilized as a tridentate ligand in coordination chemistry. Its three nitrogen atoms can coordinate with a single metal center, forming stable chelate rings. This property is fundamental to its application in the synthesis of metal complexes with diverse catalytic and material properties. The following diagram illustrates this coordination process.

[Click to download full resolution via product page](#)

Caption: Coordination of N'-(2-aminoethyl)propane-1,3-diamine to a metal ion.

- To cite this document: BenchChem. [An In-depth Technical Guide to N'-(2-aminoethyl)propane-1,3-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145443#n-2-aminoethyl-1-3-propanediamine-iupac-name\]](https://www.benchchem.com/product/b145443#n-2-aminoethyl-1-3-propanediamine-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com